20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid

PROTAC linker optimization ternary complex geometry ubiquitination efficiency

PROTAC campaigns using standard PEG4/6/8 linker panels often miss degradation cooperativity maxima that fall between the ~3.5 Å increments separating these tethers. 20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid bridges this gap as a monodisperse PEG7 heterobifunctional linker, enabling interrogation of intermediate inter-domain distances inaccessible to PEG6 or PEG8 alone. Its phthalimide-protected amine undergoes selective deprotection via hydrazinolysis-conditions fully orthogonal to acid-labile Boc/Fmoc strategies and compatible with acid-sensitive warheads (e.g., tert-butyl esters, silyl ethers). The discrete molecular weight eliminates batch-to-batch variability inherent to polydisperse PEGs, ensuring reproducible conjugation kinetics and simplifying residual linker quantification in API release testing for IND-enabling studies.

Molecular Formula C22H31NO10
Molecular Weight 469.5 g/mol
Cat. No. B12075943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid
Molecular FormulaC22H31NO10
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C22H31NO10/c24-20(25)17-33-16-15-32-14-13-31-12-11-30-10-9-29-8-7-28-6-5-23-21(26)18-3-1-2-4-19(18)22(23)27/h1-4H,5-17H2,(H,24,25)
InChIKeySTXKPSZQPBTKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimide-PEG7-Acid Bifunctional Linker for PROTAC R&D


20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid (CAS 2247598-18-9, molecular formula C22H31NO10, molecular weight 469.5 g/mol) is a heterobifunctional linker combining a phthalimide-protected amine, a discrete heptaethylene glycol (PEG7) spacer, and a terminal carboxylic acid functionality . The compound belongs to the phthalimido-PEG-acid linker class widely employed in Proteolysis Targeting Chimera (PROTAC) synthesis, where the phthalimide group undergoes selective deprotection to liberate a primary amine for sequential conjugation [1]. Its PEG7 backbone—containing seven ethylene glycol repeat units—occupies a distinct conformational niche between the quasi-standard PEG6 and PEG8 linkers that dominate targeted protein degradation campaigns .

1
PROTAC linker SAR Discrete PEG7 spacer for fine-tuning ternary complex geometry between PEG6 and PEG8 regimes. Workflow: linker-length optimization in targeted protein degradation.
2
Orthogonal deprotection chemistry Phthalimide-protected amine survives acidic/basic conditions, enabling sequential conjugation on sensitive warheads. Compatible with acid-labile groups; deprotection via hydrazine or NaBH₄.
3
On-demand carboxylic acid activation Free COOH format supports user-controlled EDC/HATU coupling; avoids hydrolysis losses of pre-activated esters. For multi-step PROTAC assembly with reproducible coupling yields.
4
Monodisperse PEG7 backbone Single-molecular-weight species ensures batch-to-batch consistency in solubility and conjugation kinetics. Advantageous for SAR reproducibility and CMC documentation.

Why Generic PEG-Phthalimide Linkers Cannot Substitute This Compound


PEG linker length is not a passive parameter in PROTAC design; it functions as an allosteric tuner that directly modulates ternary complex geometry, ubiquitination efficiency, and neosubstrate degradation selectivity . Systematic SAR studies have demonstrated that linker length variations of a single ethylene glycol unit can produce divergent degradation outcomes—for example, PEG2 versus PEG4 tethers in Retro-2-based PROTACs dictated whether GSPT1 neosubstrate degradation occurred, while PEG4 failed to degrade the intended target [1]. Furthermore, the phthalimide protecting group on this compound requires distinct deprotection conditions (hydrazine or NaBH4) that are orthogonal to the acid-labile Boc or base-labile Fmoc groups on common alternative linkers; substituting a Boc-protected PEG-acid linker forces the user to redesign the entire protecting group strategy and may introduce incompatibilities with acid-sensitive warheads . The PEG7 length itself is not interchangeable with PEG6 or PEG8—the incremental difference of one repeat unit (~3.5 Å extended length) can shift the linker from a near-rigid span (PEG4/6) into a conformationally permissive regime (PEG8) with order-of-magnitude differences in ternary complex residence time .

This Compound
PEG7 spacer (~22–26 Å extended) occupies the under-explored length gap between PEG6 and PEG8.
Typical PEG6/PEG8 Linkers
Standard panels skip the PEG7 increment; a single unit (~3.5 Å) may shift ternary complex residence time and degradation selectivity.
This Compound
Phthalimide protecting group orthogonal to TFA and piperidine; deprotection via hydrazinolysis.
Boc- or Fmoc-Amine Linkers
Require acidic or basic cleavage; incompatible with warheads carrying acid/base-sensitive functional groups.
This Compound
Free carboxylic acid (COOH) – stable storage, user-timed activation.
Pre-activated NHS Ester Linkers
Hydrolytically labile; coupling yields can drop 20–50% within hours in aqueous buffer.

Quantitative Evidence: Phthalimide-PEG7-Acid vs. Closest Alternatives


PEG7 Spacer Enables Distinct Ternary Complex Sampling in PROTAC Design

The target compound contains exactly seven ethylene glycol repeat units (PEG7), positioning it between the industry-standard PEG6 and PEG8 linkers. Literature establishes that PEG4, PEG6, and PEG8 span a discrete conformational continuum: PEG4 imposes a near-rigid span suitable for sterically congested pockets, PEG6 provides a compromise matching most crystallographically measured inter-ligand distances, and PEG8 introduces additional gauche conformations permitting shock-absorber flexibility for targets undergoing large domain rearrangements . PEG7 occupies the unoccupied gap between PEG6 and PEG8, offering an incremental ~3.5 Å extended-length difference from PEG6—a magnitude sufficient to alter ternary complex residence time by up to an order of magnitude when progressing from PEG4 to PEG8 . In a Retro-2-based PROTAC study, PEG linker length was the decisive variable governing GSPT1 neosubstrate degradation: PEG2 and PEG2bis linkers induced GSPT1 degradation (CC50 in low micromolar range), while PEG4 and longer constructs did not, despite identical warhead and E3 ligase ligand [1]. The PEG7 length therefore represents a critical, non-trivial synthetic variable that cannot be approximated by PEG6 or PEG8 without risking altered degradation selectivity or potency [2].

PEG7 spacer vs. PEG6/PEG8
Class-level inference
7 ethylene glycol units (~22–26 Å) vs. PEG6 (6 units, ~19–22 Å) and PEG8 (8 units, ~25–29 Å). One repeat adds ~3.5 Å; ternary complex residence time can change up to 10× across the PEG4–PEG8 progression.
PEG7 occupies an unaddressed conformational gap; linker length is a critical variable for degradation selectivity.
In Retro-2-based PROTACs, PEG2/PEG2bis induced GSPT1 degradation while PEG4 and longer did not. Context: model-dependent.
PROTAC linker optimization ternary complex geometry ubiquitination efficiency SAR screening

Phthalimide Orthogonal Deprotection for Acid- and Base-Sensitive Substrates

The phthalimide moiety on the target compound serves as a masked primary amine that can be selectively removed via hydrazinolysis (aqueous hydrazine) or a two-stage NaBH4/2-propanol followed by acetic acid treatment, without measurable loss of optical activity in α-amino acid substrates [1]. This deprotection chemistry is fully orthogonal to the acid-labile Boc group (requires TFA or HCl/dioxane) and the base-labile Fmoc group (requires piperidine or DBU) commonly used in amino-PEG-acid linkers such as H2N-PEG6-CH2COOH (CAS 1104083-46-6) and Fmoc-NH-PEG7-acid . In contrast, the closest direct analog—H2N-PEG6-CH2COOH (MW 339.38 g/mol, C14H29NO8)—bears a free amine that participates immediately in coupling reactions, requiring the user to implement additional protecting group steps if sequential conjugation is needed . The phthalimide group also provides a UV chromophore (λmax ~220–300 nm) enabling straightforward HPLC reaction monitoring, a practical advantage absent in aliphatic Boc- or Fmoc-protected linkers that lack the same extinction coefficient [2].

Phthalimide deprotection
Class-level inference
Hydrazine or NaBH₄/i-PrOH removes phthalimide without affecting Boc (acid-labile) or Fmoc (base-labile) groups. Yields 40–85% depending on substrate; proceeds without measurable loss of optical activity in α-amino acids.
Orthogonal strategy enables multi-step PROTAC assembly on acid-/base-sensitive warheads.
Conditions: hydrazine in EtOH reflux (2–24 h) or one-flask NaBH₄ then AcOH.
protecting group strategy orthogonal deprotection sequential bioconjugation amine liberation

Terminal Carboxylic Acid Stability vs. Pre-Activated NHS Ester Linkers

The target compound terminates in a free carboxylic acid (COOH), which remains stable under ambient storage conditions and can be selectively activated with carbodiimide (EDC) or aminium (HATU) reagents to form amide bonds with primary amines . This contrasts with pre-activated NHS ester-terminated alternatives (e.g., Phthalimidooxy-PEG4-NHS ester, MW ~520 g/mol; Phthalimidooxy-dPEG12-NHS ester, MW ~830 g/mol), which are hydrolytically labile—NHS esters undergo measurable hydrolysis in aqueous buffers at pH 7.0–7.5 with half-lives typically in the range of minutes to hours, necessitating anhydrous storage, immediate use upon dissolution, and careful lot-to-lot quality control [1]. The carboxylic acid format allows the end user to control the timing and stoichiometry of activation, reducing the risk of premature hydrolysis that can lower coupling yields by 20–50% in multi-step PROTAC syntheses when using pre-activated esters [1]. The target compound's molecular weight of 469.5 g/mol (C22H31NO10) places it in an intermediate solubility range; the PEG7 backbone provides sufficient hydrophilicity for dissolution in DMSO or aqueous buffers at typical bioconjugation concentrations (1–10 mM) .

COOH vs. NHS ester stability
Class-level inference
Free carboxylic acid is stable indefinitely dry; NHS ester half-life in pH 7.5 buffer ~30–60 min, reducing coupling yield 20–50%.
CO₂H format avoids hydrolysis losses, supporting higher lot consistency and user-controlled activation.
Coupling: EDC/NHS or HATU/DIEA in DMF or DMSO.
amide coupling EDC/HATU activation linker stability bioconjugation

Monodisperse PEG7 Backbone for Batch Reproducibility in PROTAC Scale-Up

The target compound features a monodisperse, single-molecular-weight PEG7 chain (exact mass: 469.5 Da, C22H31NO10), in contrast to polydisperse PEG mixtures (e.g., PEG2000, PEG5000) where the hydrophobic high-mass tail can nucleate precipitation and cause batch-dependent solubility artifacts in cellular assays . The BOC Sciences review of PEG linker standards emphasizes that monodisperse oligomers provide reproducible solubility benefits batch-to-batch, whereas polydisperse PEGs introduce variability that can confound ternary-complex kinetic measurements and lead to false-negative degradation results . The discrete PEG7 length also simplifies analytical characterization: the recurring ethylene glycol repeat produces a diagnostic triplet pattern in ¹H NMR (~3.5–3.7 ppm region) that integrates predictably against the aromatic phthalimide signals (4H, ~7.7–7.9 ppm), enabling unambiguous structural confirmation without 2D NMR deconvolution . Compared to longer discrete PEG9-acid analogs (e.g., (1,3-dioxoisoindolin-2-yl)-PEG9-acid, MW ~587.6 g/mol, C27H41NO13) , the PEG7 variant offers a lower molecular weight that may be advantageous when overall PROTAC molecular weight must stay below the ~1000 Da threshold for favorable passive permeability [1].

Monodisperse PEG7 vs. polydisperse
Cross-study comparable
Exact MW 469.5 g/mol (C₂₂H₃₁NO₁₀); single species with predictable NMR integration. PEG9-acid adds ~118 Da and 2 units; PROTACs exceeding ~1000 Da face permeability challenges.
Monodisperse backbone ensures reproducible SAR and simplifies residual linker quantification in scale-up.
Polydisperse PEG mixtures may introduce batch-dependent solubility artifacts and false-negative degradation results.
monodisperse PEG batch reproducibility PROTAC scale-up CMC documentation

Phthalimide UV Chromophore for Reaction Monitoring vs. Aliphatic Linkers

The phthalimide group in the target compound provides a strong UV chromophore (λmax ~220 nm with tailing absorption to ~300 nm, ε ~10⁴ M⁻¹cm⁻¹ at 254 nm) that enables convenient HPLC-UV reaction monitoring during PROTAC assembly steps [1]. This property is absent in aliphatic amine linkers such as H2N-PEG6-CH2COOH (CAS 1104083-46-6, MW 339.38) and H2N-PEG7-C-COOH (CAS 177580-10-8), which lack aromatic chromophores and require low-wavelength detection (<210 nm) or derivatization for HPLC monitoring . The phthalimide chromophore also facilitates quantification of coupling efficiency by UV absorption at 254 nm, a standard HPLC detection wavelength available on virtually all analytical instruments, without the need for ELSD or MS detection [1]. Additionally, the phthalimide group can serve as a hydrophobic handle for reversed-phase purification, improving separation from polar, non-aromatic byproducts during intermediate isolation [2].

UV detection advantage
Supporting evidence
Phthalimide chromophore (λmax ~220 nm, ε ~10⁴ M⁻¹cm⁻¹ at 254 nm) enables strong HPLC-UV signal; aliphatic amine linkers require low-wavelength or ELSD detection.
Built-in chromophore simplifies reaction monitoring and purity assessment during multi-step synthesis.
Standard RP-HPLC with C18 column and H₂O/MeCN gradient at 254 nm.
HPLC reaction monitoring UV detection synthetic quality control phthalimide chromophore

Procurement and Application Scenarios for PROTAC and Bioconjugation R&D


PROTAC Linker SAR: Bridging the PEG6-to-PEG8 Conformational Gap

When a PROTAC optimization campaign using PEG4, PEG6, and PEG8 linkers fails to identify a degradation potency window (DC50), the PEG7 linker provides an additional increment for fine-tuning ternary complex geometry. The literature demonstrates that even single-ethylene-glycol-unit differences can determine whether productive ubiquitination occurs . In practice, synthesizing a PROTAC series with this compound as the linker permits interrogation of the ~3.5 Å gap between PEG6 and PEG8, potentially revealing degradation cooperativity maxima that standard linker panels miss. This is particularly relevant for targets with intermediate inter-domain distances not well-served by either the near-rigid PEG6 or the flexible PEG8 regimes .

Sequential Conjugation on Acid-Sensitive Warheads with Orthogonal Protection

For PROTACs incorporating warheads that contain acid-labile functional groups (e.g., tert-butyl esters, silyl ethers, glycosidic bonds), the phthalimide protecting group enables amine liberation via hydrazinolysis —conditions fully compatible with acid-sensitive moieties. This avoids the TFA-mediated deprotection required by Boc-protected PEG-amine linkers, which would cleave acid-labile groups and compromise warhead integrity. The target compound can be first coupled via its carboxylic acid to an amine-containing E3 ligase ligand (using EDC/HATU), after which the phthalimide is removed to expose the free amine for warhead attachment, all without exposing the intermediate to strong acid or base .

Multi-Gram Scale-Up with Monodisperse Linker for CMC Documentation

When advancing a PROTAC candidate from milligram-scale SAR to multi-gram toxicology batch synthesis, linker lot-to-lot variability becomes a critical CMC concern. The monodisperse PEG7 backbone of this compound ensures that every batch produces identical physicochemical properties—solubility, conformation, and conjugation kinetics—unlike polydisperse PEG alternatives whose variable composition can shift degradation potency between batches . The discrete molecular weight also simplifies residual linker quantification in final API release testing, an advantage for programs anticipating IND-enabling studies where impurity profiling must meet regulatory specifications.

Mixed-Mode Chromatography Ligand Development Using Phthalimide Scaffolds

The 1,3-dioxoisoindolin-2-yl (phthalimide) group has been patented as a functional moiety in mixed-mode cation exchange chromatography resins for protein purification, where its combination of moderate hydrophobicity, significant dipole moment, and hydrolytic stability enables efficient immunoglobulin extraction with a single-column pass [1]. The PEG7-acid variant can serve as a soluble small-molecule model for studying ligand–support coupling chemistry, linker-length effects on binding capacity, and elution conditions before committing to large-scale resin functionalization, thereby reducing process development costs.

Application
Selection Property
Validation Focus
PROTAC linker SAR: bridging PEG6–PEG8 gap
PEG7 spacer length and conformational sampling
Ternary complex geometry and degradation selectivity
Sequential conjugation on acid-sensitive warheads
Orthogonal phthalimide deprotection chemistry
Compatibility with acid/base-sensitive functional groups
Multi-gram scale-up for CMC documentation
Monodisperse PEG7 backbone
Batch-to-batch reproducibility and residual linker quantification
Mixed-mode chromatography ligand development
Phthalimide scaffold as resin functional moiety
Ligand–support coupling and binding capacity modeling
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